molecular formula C9H16O B14475934 (4R)-4-Methyloct-1-yn-4-ol CAS No. 70954-71-1

(4R)-4-Methyloct-1-yn-4-ol

Cat. No.: B14475934
CAS No.: 70954-71-1
M. Wt: 140.22 g/mol
InChI Key: VWNNGOBVFMFPNE-VIFPVBQESA-N
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Description

(4R)-4-Methyloct-1-yn-4-ol is an organic compound characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of an alkyne (a carbon-carbon triple bond) The compound’s structure includes a chiral center at the fourth carbon, making it optically active

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-Methyloct-1-yn-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-1-pentyne and formaldehyde.

    Grignard Reaction: A Grignard reagent is prepared by reacting 4-methyl-1-pentyne with magnesium in anhydrous ether. This Grignard reagent is then reacted with formaldehyde to form the corresponding alcohol.

    Purification: The crude product is purified using standard techniques such as distillation or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-Methyloct-1-yn-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The alkyne can be reduced to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can be employed.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group to a halide.

Major Products Formed

    Oxidation: Formation of 4-methyloct-1-yn-4-one.

    Reduction: Formation of 4-methyloct-1-ene or 4-methyloctane.

    Substitution: Formation of 4-methyloct-1-yn-4-chloride or 4-methyloct-1-yn-4-bromide.

Scientific Research Applications

(4R)-4-Methyloct-1-yn-4-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4R)-4-Methyloct-1-yn-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne moiety can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (4S)-4-Methyloct-1-yn-4-ol: The enantiomer of (4R)-4-Methyloct-1-yn-4-ol, differing in the spatial arrangement around the chiral center.

    4-Methyloct-1-yn-3-ol: A structural isomer with the hydroxyl group at a different position.

    4-Methyloct-2-yn-4-ol: Another structural isomer with the triple bond at a different position.

Uniqueness

This compound is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer and structural isomers. The presence of both a hydroxyl group and an alkyne moiety in the same molecule also provides a versatile platform for various chemical transformations.

Properties

CAS No.

70954-71-1

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

(4R)-4-methyloct-1-yn-4-ol

InChI

InChI=1S/C9H16O/c1-4-6-8-9(3,10)7-5-2/h2,10H,4,6-8H2,1,3H3/t9-/m0/s1

InChI Key

VWNNGOBVFMFPNE-VIFPVBQESA-N

Isomeric SMILES

CCCC[C@](C)(CC#C)O

Canonical SMILES

CCCCC(C)(CC#C)O

Origin of Product

United States

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